1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
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Overview
Description
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring, a sulfamoylphenyl group, and an azetidine ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The azetidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the oxazole and azetidine moieties with the sulfamoylphenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide: shares structural similarities with other oxazole and azetidine derivatives.
5-methyl-1,3,4-oxadiazole-2-carbonyl chloride: Another heterocyclic compound with similar reactivity.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: A related compound with an isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10-6-14(19-25-10)16(22)20-8-12(9-20)15(21)18-7-11-2-4-13(5-3-11)26(17,23)24/h2-6,12H,7-9H2,1H3,(H,18,21)(H2,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSOYJRGJFEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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